molecular formula C19H21NOS B5698480 1-[2-(benzylthio)benzoyl]piperidine

1-[2-(benzylthio)benzoyl]piperidine

Cat. No.: B5698480
M. Wt: 311.4 g/mol
InChI Key: WWWJUZIFMBKAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzylthio)benzoyl]piperidine is a synthetic chemical building block of significant interest in medicinal chemistry and pre-clinical drug discovery. Its structure incorporates the privileged benzoylpiperidine fragment , a metabolically stable scaffold recognized as a potential bioisostere for the piperazine ring. This substitution is a common strategy in lead optimization to modulate the properties of bioactive molecules and explore structure-activity relationships (SAR) . The core benzoylpiperidine structure is present in a wide spectrum of therapeutic agents, including anti-psychotic, anti-cancer, neuroprotective, and cardioprotective compounds. The incorporation of the 2-(benzylthio) substituent on the benzoyl ring introduces a versatile handle for further chemical modification and is anticipated to influence the molecule's electronic properties, lipophilicity, and potential for target binding, for instance, through hydrophobic interactions or by acting as a hydrogen bond acceptor . This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, as a diagnostic agent, or for any veterinary purposes.

Properties

IUPAC Name

(2-benzylsulfanylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c21-19(20-13-7-2-8-14-20)17-11-5-6-12-18(17)22-15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJUZIFMBKAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1-[2-(benzylthio)benzoyl]piperidine are best understood through comparisons with analogs featuring variations in the benzoyl substituent, piperidine modifications, or sulfur-containing groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues with Sulfur-Containing Substituents

Compound Name Substituent on Benzoyl Target Receptor Binding Affinity (Relative) Functional Outcome
This compound (44) 2-Benzylthio 5-HT4 High affinity Enhanced GI motility
1-[2-(Phenylthio)benzoyl]piperidine (41c) 2-Phenylthio 5-HT4 High affinity Similar efficacy to lead compound 2
1-[2-Benzo[b]thiophen-2-yl]benzoyl]piperidine Benzo[b]thiophen-2-yl Sigma receptor IC50 = 5.0 nM Antagonistic activity
  • Key Findings :
    • Benzylthio vs. Phenylthio : The benzylthio group (44) and phenylthio derivative (41c) exhibit comparable 5-HT4 receptor affinity, but the benzylthio’s extended CH2 linker may improve metabolic stability or tissue penetration compared to the direct phenylthio group .
    • Selectivity : Both 44 and 41c are selective for 5-HT4 receptors, unlike benzo[b]thiophene-substituted analogs (e.g., compound 13 in ), which target sigma receptors with higher potency (IC50 = 5.0 nM) . This highlights the role of substituent geometry in receptor selectivity.

Piperidine-Modified Analogues

Modifications to the piperidine moiety, such as replacing the benzylthio group with oxygen-containing substituents (e.g., hydroxyl or ethers), reduce binding affinity for 5-HT4 receptors. For example:

  • 1-[4-(Imidazol-1-yl)benzoyl]piperidine () is tailored for antiarrhythmic activity, demonstrating how altering the benzoyl substituent (imidazole vs. benzylthio) shifts therapeutic focus .
  • 1-Acetyl-4-(3-trifluoromethylbenzoyl)piperidine () introduces a trifluoromethyl group, enhancing metabolic resistance but lacking 5-HT4 activity, emphasizing the necessity of sulfur-based substituents for gastrointestinal applications .

Impact of Sulfur Oxidation State

  • Sulfoxide Derivatives : Oxidation of the benzylthio group to sulfoxide retains 5-HT4 binding affinity but reduces functional efficacy (e.g., defecation effects), indicating that the reduced sulfur state is critical for agonist activity .
  • Thioether vs. Ether : Replacing sulfur with oxygen (e.g., compound 15 in , IC50 = 11 nM for sigma receptors) reduces sigma receptor antagonism compared to sulfur-containing analogs (compound 13, IC50 = 5.0 nM), suggesting sulfur’s role in enhancing ligand-receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(benzylthio)benzoyl]piperidine, and how is purity ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzylthio groups are introduced using benzyl thiols under basic conditions (e.g., anhydrous DMF with K₂CO₃ at 110°C). Post-synthesis, purity is verified via HPLC (>95% peak area) and structural confirmation via ¹H/¹³C NMR and HRMS. Key steps include solvent partitioning (ethyl acetate/water) and drying with Na₂SO₄ to remove impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzylthio S-CH₂ at δ ~3.8–4.2 ppm, piperidine ring protons at δ ~1.5–3.0 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁NOS₂: 360.1092).
  • HPLC : Validates purity (>95%) with retention time consistency .

Advanced Research Questions

Q. How can QSAR models guide structural optimization for enhanced biological activity?

  • Methodology : Use a dataset of ~40 analogs with reported IC₅₀ values (e.g., serotonin transporter inhibition). Convert IC₅₀ to pIC₅₀ (-log IC₅₀) for normal distribution. Compute molecular descriptors (e.g., logP, polar surface area) via ADMET Predictor™. Develop a multivariate regression model to correlate descriptors with activity. Validate using leave-one-out cross-validation (R² > 0.7). Prioritize modifications (e.g., trifluoromethyl groups) to improve target binding .

Q. How to address contradictions in reported biological targets (e.g., COX vs. ion channels)?

  • Methodology :

  • Comparative assays : Test the compound against both cyclooxygenase (COX-2 ELISA) and voltage-gated ion channels (patch-clamp electrophysiology).
  • Docking studies : Use SwissDock or AutoDock to predict binding affinities for conflicting targets. Prioritize targets with ∆G < -8 kcal/mol.
  • Pathway analysis : Validate via siRNA knockdown of suspected targets (e.g., COX-2) to observe activity loss .

Q. What in silico strategies predict ADME properties for preclinical development?

  • Methodology :

  • ADMET Predictor™ : Simulate human intestinal absorption (HIA > 80%), plasma protein binding (PPB < 90%), and CYP450 inhibition (e.g., CYP3A4).
  • MedChem Designer™ : Optimize logD (1–3) and reduce hERG inhibition risk (IC₅₀ > 10 µM).
  • In vitro validation : Use Caco-2 cells for permeability and microsomal stability assays .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for IC₅₀ determination in enzyme inhibition?

  • Protocol :

  • Use 8–10 concentrations (1 nM–100 µM) in triplicate.
  • Incubate with target enzyme (e.g., COX-2) and substrate (arachidonic acid).
  • Measure product formation (e.g., prostaglandin via LC-MS).
  • Fit data to a four-parameter logistic equation (GraphPad Prism) for IC₅₀ calculation. Include positive controls (e.g., celecoxib for COX-2) .

Q. What strategies resolve low yields in multi-step syntheses?

  • Troubleshooting :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine NH to prevent side reactions.
  • Catalysts : Employ Pd/C (5 mol%) for efficient coupling of aromatic groups.
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Contradictory Data Handling

Q. How to validate conflicting reports on metabolic stability?

  • Validation workflow :

In vitro assays : Compare hepatic microsomal half-life (human vs. rat).

Metabolite ID : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxide formation).

Species comparison : If discrepancies exist between rodent and human data, prioritize human hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.